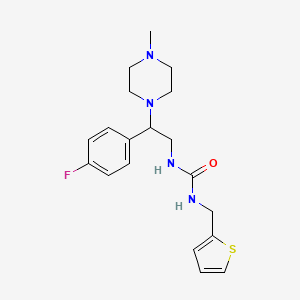

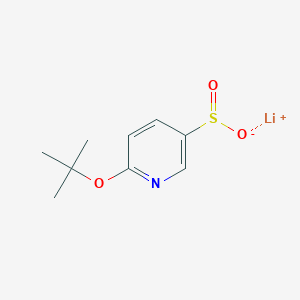

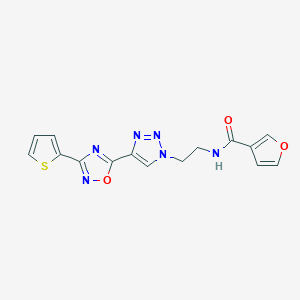

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,5-dimethoxyphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,5-dimethoxyphenyl)urea is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry due to its potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar diaryl urea derivatives suggest that it may possess interesting biological properties, such as anticancer activity.

Synthesis Analysis

The synthesis of diaryl urea derivatives typically involves the reaction of an aryl isocyanate with an amine. In the context of the provided papers, the synthesis of related compounds has been achieved through various methods. For instance, the synthesis of 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol, a compound with hypocholesteremic effects, was accomplished and identified as a major urinary metabolite in rats . Similarly, 1-aryl-3-(2-chloroethyl) ureas were synthesized from 4-phenylbutyric acid and alkylanilines, demonstrating cytotoxicity against human adenocarcinoma cells . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of diaryl ureas, including the compound of interest, is characterized by the presence of an aryl group attached to a urea moiety. The presence of substituents such as chlorophenyl and dimethoxyphenyl groups can significantly influence the compound's biological activity and molecular interactions. In the case of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, computer-aided design was utilized to optimize the structure for antiproliferative activity against various cancer cell lines .

Chemical Reactions Analysis

Diaryl ureas can undergo various chemical reactions depending on their substituents. The reactivity of the urea functional group and the presence of other reactive sites on the aryl rings can lead to transformations that may enhance or modulate the biological activity of the compound. For example, the synthesis of 1-aryl-3-nitroso-3-(2-chloroethyl) ureas, although found to be inactive, demonstrates the chemical versatility of the urea moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl ureas are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups, such as chloro and methoxy substituents, can affect the compound's solubility, stability, and overall reactivity. These properties are crucial for the compound's pharmacokinetic profile and its ability to interact with biological targets. The antiproliferative activity of similar compounds against cancer cell lines suggests that the compound may also possess favorable properties for potential therapeutic use .

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives closely related to 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,5-dimethoxyphenyl)urea demonstrate significant antiproliferative effects against various cancer cell lines. One study synthesized and evaluated the anticancer activity of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, showing potent inhibitory activity comparable to that of known cancer treatments like sorafenib. This suggests potential for further investigation into related compounds as BRAF inhibitors for cancer therapy (Feng et al., 2020).

Neurological Effects

Another study explored the effects of a compound, PSNCBAM-1, closely related to the chemical , on CB1 receptor modulation in the cerebellum. It was found to exhibit allosteric antagonist effects that could potentially offer therapeutic alternatives for CNS diseases by modulating cannabinoid receptor activity (Wang et al., 2011).

Nonlinear Optical Properties

The compound has been studied for its electronic, optical, and nonlinear optical properties, indicating superior properties for optoelectronic device fabrications. Investigations on a novel chalcone derivative closely resembling the chemical structure revealed significant electrooptic properties and high second and third harmonic generation values, suggesting potential applications in nonlinear optics and optoelectronic devices (Shkir et al., 2018).

Corrosion Inhibition

Research on urea-derived Mannich bases, with structural similarities, has shown promising results as corrosion inhibitors for mild steel in acidic environments. This highlights the potential of structurally related compounds in protecting metals from corrosion, which is vital for industrial applications (Jeeva et al., 2015).

properties

IUPAC Name |

1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(3,5-dimethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O4/c1-27-17-8-15(9-18(10-17)28-2)23-20(26)22-11-13-7-19(25)24(12-13)16-5-3-14(21)4-6-16/h3-6,8-10,13H,7,11-12H2,1-2H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNHAHBCNPSCBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,5-dimethoxyphenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-(3-Fluoro-4-methylphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2516001.png)

![3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2516003.png)

![4'-[(benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide](/img/no-structure.png)

![3-[(4-chlorophenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2516013.png)